Fmoc-Lys(Boc)-OPfp: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-Lys(Boc)-OPfp: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, commonly abbreviated as Fmoc-Lys(Boc)-OPfp, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring orthogonal protecting groups and a pre-activated carboxylic acid, makes it an invaluable reagent for the precise incorporation of lysine residues into peptide chains. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Fmoc-Lys(Boc)-OPfp, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Fmoc-Lys(Boc)-OPfp is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. The carboxyl group is activated as a pentafluorophenyl (Pfp) ester, which is a highly efficient acylating agent. This strategic combination of protecting groups and activation allows for its seamless integration into the Fmoc-SPPS workflow.
The chemical structure of Fmoc-Lys(Boc)-OPfp is illustrated in the diagram below.
Caption: Chemical structure of Fmoc-Lys(Boc)-OPfp.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Fmoc-Lys(Boc)-OPfp is provided in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | [1] |
| Molecular Weight | 634.59 g/mol | |
| Appearance | White to off-white or beige powder | |
| Melting Point | 135-145 °C | |
| Purity (HPLC) | ≥97.0% | |
| Optical Rotation | [α]²⁵/D -16.0 to -13.0° (c=1 in chloroform) | |
| Storage Temperature | 15-25°C | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | [2] |
| CAS Number | 86060-98-2 | [1] |
Experimental Protocols
Synthesis of Fmoc-Lys(Boc)-OPfp
The synthesis of Fmoc-Lys(Boc)-OPfp is typically achieved through the esterification of Fmoc-Lys(Boc)-OH with pentafluorophenol. A common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
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Fmoc-Lys(Boc)-OH
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Pentafluorophenol (Pfp-OH)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Ethyl acetate (EtOAc)
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Dichloromethane (DCM)
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
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5% aqueous Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
Procedure:
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Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
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Slowly add the DCC solution to the stirred solution of the amino acid and pentafluorophenol over 15-20 minutes.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of the reaction solvent.
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Combine the filtrate and washes and wash sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude Fmoc-Lys(Boc)-OPfp can be purified by recrystallization to obtain a high-purity crystalline solid.
Materials:
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Crude Fmoc-Lys(Boc)-OPfp
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Ethyl acetate (EtOAc)
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Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
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If any insoluble material is present, perform a hot filtration.
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Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
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Collect the crystalline product by vacuum filtration.
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Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
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Dry the purified crystals under vacuum.
Characterization Protocols
Purity analysis of Fmoc-Lys(Boc)-OPfp is typically performed using reverse-phase HPLC.
Conditions:
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Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm and 280 nm (for the Fmoc group).
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of the mobile phases to a concentration of approximately 1 mg/mL.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Lys(Boc)-OPfp.
¹H NMR (400 MHz, CDCl₃):
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Expected Chemical Shifts (δ, ppm):
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7.7-7.2: Aromatic protons of the Fmoc group.
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~5.3: NH proton of the Fmoc-protected α-amino group.
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~4.7: NH proton of the Boc-protected ε-amino group.
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~4.4-4.2: CH and CH₂ protons of the fluorenylmethoxy group.
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~4.3: α-proton of the lysine backbone.
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~3.1: CH₂ protons adjacent to the ε-amino group.
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~1.9-1.4: CH₂ protons of the lysine side chain (β, γ, δ).
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~1.4: Singlet for the nine protons of the tert-butyl group (Boc).
-
¹³C NMR (100 MHz, CDCl₃):
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Sample Preparation: Dissolve 20-30 mg of the sample in approximately 0.7 mL of CDCl₃.
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Expected Chemical Shifts (δ, ppm):
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~170-168: Carbonyl carbon of the pentafluorophenyl ester.
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~156: Carbonyl carbon of the Fmoc group.
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~155: Carbonyl carbon of the Boc group.
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~144-120: Aromatic carbons of the Fmoc and pentafluorophenyl groups.
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~80: Quaternary carbon of the tert-butyl group.
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~67: CH₂ carbon of the fluorenylmethoxy group.
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~53: α-carbon of the lysine backbone.
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~47: CH carbon of the fluorenyl group.
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~40-22: Carbons of the lysine side chain.
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~28: Methyl carbons of the tert-butyl group.
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FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
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Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate.
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Expected Absorption Bands (cm⁻¹):
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~3300: N-H stretching vibrations.
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~3000-2850: C-H stretching vibrations (aliphatic and aromatic).
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~1780: C=O stretching of the pentafluorophenyl ester.
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~1720: C=O stretching of the Fmoc urethane.
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~1690: C=O stretching of the Boc urethane.
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~1520: N-H bending and C-N stretching vibrations (amide II band).
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~1250 & 1160: C-O stretching vibrations of the ester and urethane groups.
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~1500 & 970: Characteristic strong absorptions of the C-F bonds in the pentafluorophenyl group.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-OPfp is a key reagent in Fmoc-based SPPS. The pre-activated pentafluorophenyl ester allows for efficient and rapid coupling to the free N-terminal amine of the growing peptide chain on the solid support.
The general workflow for incorporating a lysine residue using Fmoc-Lys(Boc)-OPfp in SPPS is depicted below.
Caption: General workflow for incorporating Fmoc-Lys(Boc)-OPfp in SPPS.
Experimental Protocol for a Coupling Step in Manual SPPS
This protocol describes a typical manual coupling step on a 0.1 mmol scale.
Materials:
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Resin-bound peptide with a free N-terminus (0.1 mmol)
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Fmoc-Lys(Boc)-OPfp (3-5 equivalents, 0.3-0.5 mmol)
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Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
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20% (v/v) Piperidine in DMF
Procedure:
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Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
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Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
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Coupling:
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In a separate vial, dissolve Fmoc-Lys(Boc)-OPfp (and optionally HOBt) in DMF.
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Add the amino acid solution to the resin.
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Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a Kaiser test, which should be negative upon completion of the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
Conclusion
Fmoc-Lys(Boc)-OPfp is a highly efficient and versatile reagent for the incorporation of lysine into synthetic peptides. Its well-defined chemical properties and the orthogonal nature of its protecting groups make it a cornerstone of modern peptide chemistry. The detailed protocols provided in this guide for its synthesis, purification, characterization, and application in SPPS are intended to support researchers and drug development professionals in their efforts to synthesize complex and high-purity peptides for a wide range of applications.
